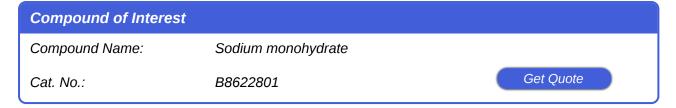


Thermodynamic Properties of Sodium Carbonate Monohydrate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of sodium carbonate monohydrate (Na₂CO₃·H₂O). The information presented herein is intended to support research, development, and manufacturing activities where this compound is utilized. All quantitative data is summarized in structured tables for ease of reference, and detailed methodologies for key experimental techniques are provided.

Core Thermodynamic Properties

Sodium carbonate monohydrate is a stable hydrate of sodium carbonate, and its thermodynamic characteristics are crucial for understanding its behavior in various chemical and physical processes, including dissolution, dehydration, and formulation development.

Quantitative Thermodynamic Data

The key thermodynamic parameters for sodium carbonate monohydrate at standard conditions (298.15 K and 1 atm) are summarized in the table below.



Thermodynamic Property	Symbol	Value	Units
Standard Molar Enthalpy of Formation	ΔH°f	-1430.1[1][2][3]	kJ/mol
Standard Molar Entropy	S°	168.2[4]	J/(mol·K)
Molar Heat Capacity (constant pressure)	Ср	145.6[4]	J/(mol·K)
Standard Gibbs Free Energy of Formation	ΔG°f	-1289.9	kJ/mol
Decomposition Temperature	Td	~100[4]	°C

Note on Gibbs Free Energy Calculation: The standard Gibbs free energy of formation ($\Delta G^{\circ}f$) was calculated using the Gibbs-Helmholtz equation: $\Delta G^{\circ}f = \Delta H^{\circ}f - T\Delta S^{\circ}$. Using the standard enthalpy of formation and standard molar entropy values from the table, at a standard temperature (T) of 298.15 K, the calculated $\Delta G^{\circ}f$ is -1289.9 kJ/mol.

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic properties of sodium carbonate monohydrate relies on several key experimental techniques. The methodologies outlined below provide a framework for obtaining reliable and accurate data.

Solution Calorimetry

Solution calorimetry is employed to determine the enthalpy of solution, which can be used to derive the enthalpy of formation.

Methodology:



- Sample Preparation: A precisely weighed sample of sodium carbonate monohydrate (approximately 5 g) is used.[5] The exact mass is recorded.
- Calorimeter Setup: A constant-pressure calorimeter is filled with a known volume of deionized water (e.g., 100 mL). The initial temperature of the water is recorded once it has stabilized.
- Dissolution: The sodium carbonate monohydrate sample is added to the water, and the mixture is stirred continuously to ensure complete dissolution.
- Temperature Measurement: The temperature of the solution is monitored and recorded at regular intervals (e.g., every 30 seconds) until a stable final temperature is reached.[6]
- Calculation: The heat of solution (q_soln) is calculated using the formula: q_soln = (m_soln * C_s_soln * ΔT) where m_soln is the total mass of the solution, C_s_soln is the specific heat capacity of the solution (often approximated as that of water, 4.184 J/g°C), and ΔT is the change in temperature. The molar enthalpy of solution is then determined by dividing q soln by the number of moles of the dissolved salt.

Thermogravimetric Analysis (TGA)

TGA is utilized to study the thermal stability and dehydration of sodium carbonate monohydrate.

Methodology:

- Sample Preparation: A small, uniform sample of sodium carbonate monohydrate (typically 1-10 mg) is placed in an inert crucible (e.g., alumina).[7]
- Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20 mL/min).
- Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 300°C) at a constant heating rate (e.g., 10°C/min).[8]
- Data Analysis: The change in mass of the sample is recorded as a function of temperature.

 The resulting TGA curve will show a distinct mass loss step corresponding to the dehydration



of the monohydrate to anhydrous sodium carbonate. The onset temperature of this mass loss is taken as the decomposition temperature. The kinetics of the dehydration process can also be analyzed from the TGA data.[1][4]

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions, such as dehydration, and to determine the heat capacity of the material.

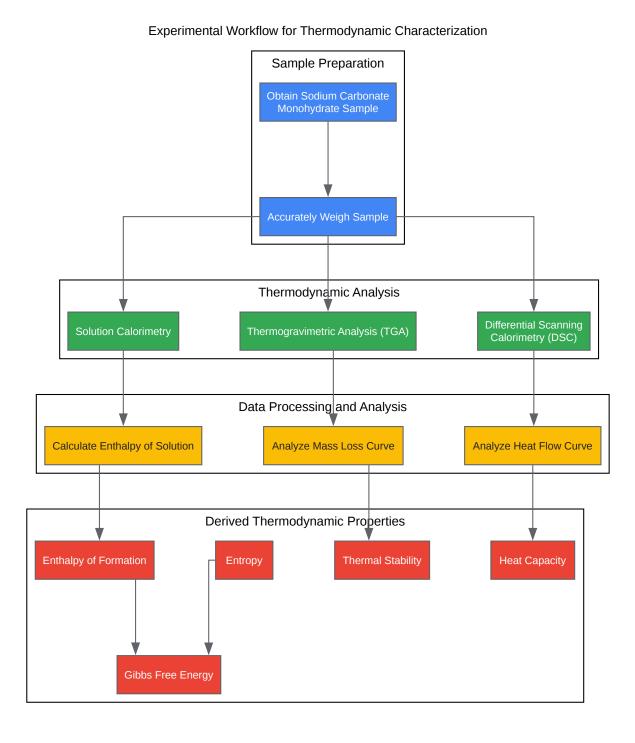
Methodology:

- Sample Preparation: A small, accurately weighed sample of sodium carbonate monohydrate (typically 3-10 mg) is hermetically sealed in an aluminum pan.[9]
- Instrument Setup: An empty, sealed aluminum pan is used as a reference. The DSC cell is purged with an inert gas.
- Heating Program: The sample and reference are heated from a sub-ambient temperature to a temperature above the dehydration point (e.g., from 25°C to 200°C) at a controlled, linear heating rate (e.g., 10 K/min).[10]
- Data Analysis: The differential heat flow between the sample and the reference is measured
 as a function of temperature. The resulting DSC curve will show an endothermic peak
 corresponding to the dehydration process. The area under this peak is proportional to the
 enthalpy of dehydration. The heat capacity can be determined from the shift in the baseline
 of the DSC curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the experimental determination of the thermodynamic properties of sodium carbonate monohydrate.





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Caption: Workflow for determining thermodynamic properties.



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